5-(3,4-Dihydroxyphenyl)pentanoic acid, also known as 5-(3,4-dihydroxyphenyl)valeric acid, is an organic compound with the molecular formula . It features a pentanoic acid backbone with a 3,4-dihydroxyphenyl group attached at the fifth position. This compound is of interest due to its potential biological activities and applications in various scientific fields, particularly in nutrition and pharmacology.
This compound can be derived from natural sources or synthesized in the laboratory. It is often investigated in studies related to dietary polyphenols and their metabolites. Research has indicated that it may be linked to the metabolism of flavan-3-ols, which are common in various fruits and vegetables .
5-(3,4-Dihydroxyphenyl)pentanoic acid belongs to the class of phenolic acids. Phenolic acids are characterized by the presence of a phenolic ring and a carboxylic acid group. This specific compound is further classified as a derivative of valeric acid due to its pentanoic acid structure.
The synthesis of 5-(3,4-dihydroxyphenyl)pentanoic acid can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Techniques such as chromatography are often employed for purification.
The molecular structure of 5-(3,4-dihydroxyphenyl)pentanoic acid features:
5-(3,4-Dihydroxyphenyl)pentanoic acid can participate in various chemical reactions typical for carboxylic acids and phenolic compounds:
These reactions are often facilitated by catalysts or specific reaction conditions that promote the desired transformations while minimizing side reactions.
The mechanism of action for 5-(3,4-dihydroxyphenyl)pentanoic acid primarily relates to its antioxidant properties. The hydroxyl groups on the phenolic ring enable the compound to donate electrons and neutralize free radicals, thereby protecting cells from oxidative stress.
Research indicates that compounds with similar structures exhibit significant antioxidant activity, which may contribute to their potential health benefits .
Physical property analyses often involve techniques like nuclear magnetic resonance spectroscopy and mass spectrometry for characterization
5-(3,4-Dihydroxyphenyl)pentanoic acid (DHPPA), also termed 3,4-dihydroxyphenylvaleric acid, is a gut microbiota-derived metabolite originating from dietary polyphenols. It is structurally classified as a catechol—a compound featuring a 1,2-benzenediol moiety—with a five-carbon valeric acid side chain (Chemical Formula: C₁₁H₁₄O₄; Average Molecular Weight: 210.23) [2] [10]. This metabolite is produced through the microbial degradation of higher-molecular-weight flavonoids, particularly those abundant in plant-based foods. Key precursors include:
Table 1: Dietary Polyphenol Precursors of DHPPA
Precursor Class | Dietary Sources | Key Microbial Metabolites |
---|---|---|
Flavan-3-ols | Tea, cocoa, berries | Phenyl-γ-valerolactones |
Proanthocyanidins | Apples, grapes | Dihydroxyphenyl-valerolactones |
Isoflavones | Soybeans | Equol derivatives |
DHPPA exemplifies a broader trend where gut microbiota transform poorly absorbed polyphenols into bioavailable metabolites. In fecal samples, concentrations of such phenolic acids (e.g., DHPPA) significantly exceed those of parent flavonoids, often reaching micromolar levels [5] [9].
The bioconversion of polyphenols to DHPPA is orchestrated by specific anaerobic gut bacteria through sequential enzymatic reactions:
This catabolic cascade occurs predominantly in the colon, where bacterial diversity facilitates the stepwise degradation. In vitro studies using human fecal incubations confirm the production of DHPPA from flavan-3-ols within 6–24 hours [5]. The metabolite’s structure—featuring a catechol group and medium-chain fatty acid—enhances its solubility (predicted logP: 1.87) and absorption compared to precursor polyphenols [2] [9].
Table 2: Key Microbial Transformations in DHPPA Biosynthesis
Step | Enzymatic Activity | Bacterial Genera Involved |
---|---|---|
Deglycosylation | β-Glucosidases | Bacteroides, Lactobacillus |
Ring Fission | C-ring lyases | Bifidobacterium |
Side-chain shortening | β-Oxidation enzymes | Clostridium |
Following microbial production and intestinal absorption, DHPPA undergoes host-mediated enzymatic modifications:
These modifications enhance hydrophilicity (polar surface area increases from 77.76 Ų to >150 Ų upon conjugation), facilitating renal excretion. Conjugated derivatives retain biological activity, particularly as antioxidants and anti-inflammatory agents [7] [8].
Table 3: Host Enzymatic Modifications of DHPPA
Reaction Type | Enzyme Class | Major Metabolites | Biological Implication |
---|---|---|---|
Glucuronidation | UDP-glucuronosyltransferases | DHPPA-4-O-glucuronide | Enhanced renal excretion |
Sulfation | Sulfotransferases | DHPPA-3′-O-sulfate | Tissue-specific bioactivity |
Methylation | Catechol-O-methyltransferase | 3-Methoxy-4-hydroxyphenylvaleric acid | Reduced antioxidant capacity |
DHPPA’s pharmacokinetic profile is characterized by rapid conjugation, with conjugated forms detected in plasma within 1–2 hours post-consumption of polyphenol-rich foods [5] [9]. Its renal clearance is efficient, minimizing systemic accumulation [7].
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